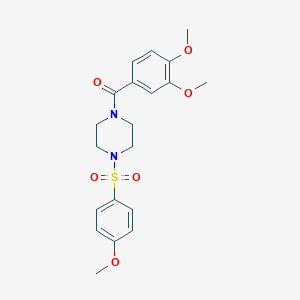![molecular formula C21H23BrN2O5 B247887 2-(4-Bromophenoxy)-1-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]ethanone](/img/structure/B247887.png)
2-(4-Bromophenoxy)-1-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenoxy)-1-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]ethanone is a synthetic organic compound that features a bromophenoxy group and a dimethoxybenzoyl piperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenoxy)-1-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]ethanone typically involves multiple steps:
Formation of the Bromophenoxy Intermediate: This step involves the reaction of 4-bromophenol with an appropriate alkylating agent under basic conditions to form the bromophenoxy intermediate.
Synthesis of the Dimethoxybenzoyl Piperazine: This step involves the acylation of piperazine with 2,3-dimethoxybenzoyl chloride in the presence of a base to form the dimethoxybenzoyl piperazine intermediate.
Coupling Reaction: The final step involves the coupling of the bromophenoxy intermediate with the dimethoxybenzoyl piperazine intermediate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom in the bromophenoxy group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its structural features.
Industry: Use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromophenoxy)-1-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]ethanone would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Chlorophenoxy)-1-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]ethanone: Similar structure with a chlorine atom instead of bromine.
2-(4-Methylphenoxy)-1-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]ethanone: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(4-Bromophenoxy)-1-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]ethanone may confer unique reactivity and biological activity compared to its analogs. Bromine atoms can participate in specific interactions such as halogen bonding, which can influence the compound’s properties and applications.
Propiedades
Fórmula molecular |
C21H23BrN2O5 |
|---|---|
Peso molecular |
463.3 g/mol |
Nombre IUPAC |
2-(4-bromophenoxy)-1-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C21H23BrN2O5/c1-27-18-5-3-4-17(20(18)28-2)21(26)24-12-10-23(11-13-24)19(25)14-29-16-8-6-15(22)7-9-16/h3-9H,10-14H2,1-2H3 |
Clave InChI |
HKOAHZRTFYZRCH-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Br |
SMILES canónico |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B247804.png)
![1-(4-Methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247805.png)
![1-(PYRIDINE-4-CARBONYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B247806.png)
![(3,5-DIMETHOXYPHENYL)[4-(3-ETHOXY-4-METHOXYBENZYL)PIPERAZINO]METHANONE](/img/structure/B247808.png)
![2-(4-Methoxyphenoxy)-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B247812.png)


![2-(Biphenyl-4-yloxy)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}ethanone](/img/structure/B247817.png)

![2-(4-METHYLPHENOXY)-1-{4-[2-(3-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}ETHAN-1-ONE](/img/structure/B247820.png)
![1-[(3-Methylphenoxy)acetyl]-4-(phenoxyacetyl)piperazine](/img/structure/B247821.png)
![1-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B247824.png)
![1-[(3-Methylphenoxy)acetyl]-4-(phenylacetyl)piperazine](/img/structure/B247825.png)

